2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Overview
Description
2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid is a chemical compound with the molecular formula C15H13NO4S and a molecular weight of 303.33 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a nicotinic acid moiety linked to a benzylthio group, which is further substituted with a formyl and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid typically involves the following steps:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of 5-formyl-2-methoxybenzyl chloride with thiourea to form the corresponding benzylthio intermediate.
Coupling with Nicotinic Acid: The benzylthio intermediate is then coupled with nicotinic acid under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-[(5-Carboxy-2-methoxybenzyl)thio]nicotinic acid.
Reduction: 2-[(5-Hydroxymethyl-2-methoxybenzyl)thio]nicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the nicotinic acid moiety can interact with nicotinic receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Formyl-2-methoxyphenyl)thio]nicotinic acid: Similar structure but lacks the benzylthio linkage.
2-[(5-Formyl-2-methoxybenzyl)thio]benzoic acid: Similar structure but contains a benzoic acid moiety instead of nicotinic acid.
Uniqueness
2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and methoxy groups, along with the benzylthio linkage, makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-20-13-5-4-10(8-17)7-11(13)9-21-14-12(15(18)19)3-2-6-16-14/h2-8H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCQFSXFVYHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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